
1-Methyl-4-propylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-propylcyclohexane is an organic compound with the molecular formula C10H20. It is a cycloalkane, which means it consists of a ring of carbon atoms with single bonds. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Métodos De Preparación
1-Methyl-4-propylcyclohexane can be synthesized through several methods. One common synthetic route involves the alkylation of cyclohexane derivatives. For example, 1-methylcyclohexane can be reacted with propyl halides under the presence of a strong base to yield this compound. Industrial production methods often involve catalytic hydrogenation of corresponding alkenes or alkynes under high pressure and temperature conditions .
Análisis De Reacciones Químicas
1-Methyl-4-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.
Aplicaciones Científicas De Investigación
1-Methyl-4-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving cycloalkanes and their derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used as a solvent and in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-propylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses .
Comparación Con Compuestos Similares
1-Methyl-4-propylcyclohexane can be compared with other cycloalkanes such as cyclohexane, methylcyclohexane, and propylcyclohexane. While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties .
Similar Compounds
- Cyclohexane
- Methylcyclohexane
- Propylcyclohexane
Propiedades
Número CAS |
28352-42-3 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
1-methyl-4-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
QAXQTVWXIPRDOC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


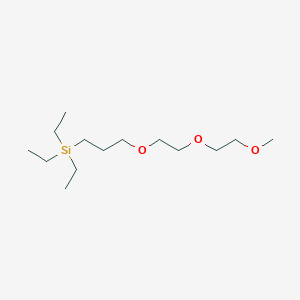
![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)
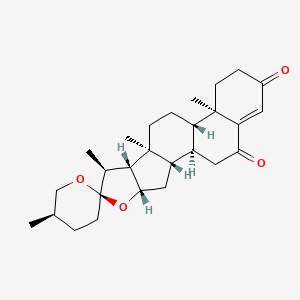
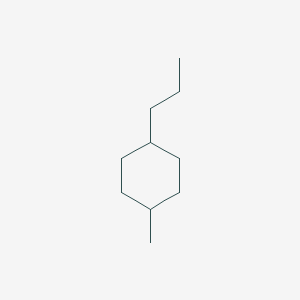

![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)

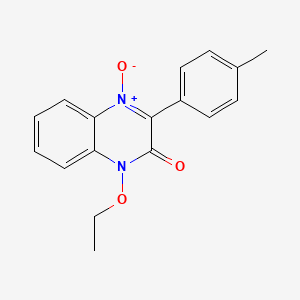
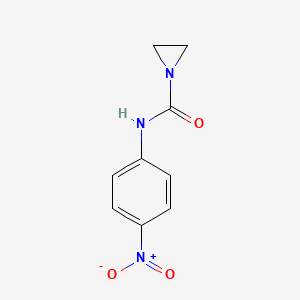
![2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone](/img/structure/B14165598.png)
![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)
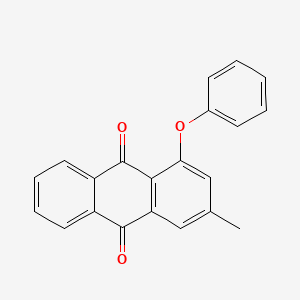
![11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-](/img/structure/B14165621.png)
